5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the benzofuran ring, a dimethylamino group attached to a cyclohexylmethyl moiety, and a carboxamide group at the 2-position of the benzofuran ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized via cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and methyl ketones under acidic or basic conditions.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced through alkylation reactions using cyclohexylmethyl halides and a suitable base like potassium carbonate.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and appropriate leaving groups.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, 5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of significant interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the carboxamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The bromine atom at the 5-position may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide
- 5-fluoro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide
- 5-iodo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide
Uniqueness
Compared to its analogs, 5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide exhibits unique reactivity due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior and biological interactions, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
Molecular Formula |
C19H25BrN2O2 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
5-bromo-N-[[1-(dimethylamino)cyclohexyl]methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H25BrN2O2/c1-13-15-11-14(20)7-8-16(15)24-17(13)18(23)21-12-19(22(2)3)9-5-4-6-10-19/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,21,23) |
InChI Key |
WVTNXDSNTASMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCC3(CCCCC3)N(C)C |
Origin of Product |
United States |
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